Cas no 474944-08-6 (2-(12-azaniumyldodecanoylamino)ethyl [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate)

2-(12-Azaniumyldodecanoylamino)ethyl [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate is a structured phospholipid derivative featuring a zwitterionic headgroup and long-chain fatty acyl moieties. Its molecular architecture, combining a cationic ammonium group and an anionic phosphate, imparts amphiphilic properties, making it suitable for lipid bilayer stabilization and membrane mimetic systems. The presence of hexadecanoyl (palmitoyl) chains enhances hydrophobic interactions, promoting self-assembly in aqueous environments. This compound is particularly valuable in biophysical research for studying lipid-protein interactions, vesicle formation, and drug delivery systems. Its well-defined stereochemistry (R-configuration) ensures consistency in experimental reproducibility, while its dual-charged headgroup facilitates pH-dependent behavior, broadening its utility in model membrane studies.
2-(12-azaniumyldodecanoylamino)ethyl [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate structure
474944-08-6 structure
Product name:2-(12-azaniumyldodecanoylamino)ethyl [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate
CAS No:474944-08-6
MF:C49H97N2O9P
Molecular Weight:889.276
CID:3161908
PubChem ID:46907832

2-(12-azaniumyldodecanoylamino)ethyl [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate 化学的及び物理的性質

名前と識別子

    • 2-(12-azaniumyldodecanoylamino)ethyl [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate
    • 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(dodecanylamine)
    • 16:0 DODECANYLAM PE
    • 16:0 DODECANYLAMINE PE
    • Hexadecanoic acid, 1,1'-[(1R)-1-(19-amino-3-hydroxy-3-oxido-8-oxo-2,4-dioxa-7-aza-3-phosphanonadec-1-yl)-1,2-ethanediyl] ester
    • 2-[(12-Azaniumyldodecanoyl)amino]ethyl (2R)-2,3-bis(hexadecanoyloxy)propyl phosphate
    • 16:0 Dodecanylamine PE, 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(dodecanylamine), chloroform
    • DTXSID30677163
    • 474944-08-6
    • 16:0 Dodecanylamine PE, 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(dodecanylamine), powder
    • 1,2-DIPALMITOYL-SN-GLYCERO-3-PHOSPHOETHANOLAMINE-N-(DODECANYLAMINE)
    • 16:0 Dodecanylamine PE
    • インチ: InChI=1S/C49H97N2O9P/c1-3-5-7-9-11-13-15-17-19-23-27-31-35-39-48(53)57-44-46(60-49(54)40-36-32-28-24-20-18-16-14-12-10-8-6-4-2)45-59-61(55,56)58-43-42-51-47(52)38-34-30-26-22-21-25-29-33-37-41-50/h46H,3-45,50H2,1-2H3,(H,51,52)(H,55,56)/t46-/m1/s1
    • InChIKey: MFAZBSZBKVFZAN-YACUFSJGSA-N
    • SMILES: CCCCCCCCCCCCCCCC(OC[C@@H](OC(CCCCCCCCCCCCCCC)=O)COP(O)(OCCNC(CCCCCCCCCCCN)=O)=O)=O

計算された属性

  • 精确分子量: 888.69316967g/mol
  • 同位素质量: 888.69316967g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 11
  • 重原子数量: 61
  • 回転可能化学結合数: 52
  • 複雑さ: 1030
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 168Ų
  • XLogP3: 16

じっけんとくせい

  • 濃度: 10 mg/mL (870140C-25mg)

2-(12-azaniumyldodecanoylamino)ethyl [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate Security Information

  • 危険物輸送番号:NONH for all modes of transport
  • 储存条件:−20°C

2-(12-azaniumyldodecanoylamino)ethyl [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R026065-100mg
1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(dodecanylamine),99%
474944-08-6 99%
100mg
¥5078 2024-05-23
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D130723-100mg
2-(12-azaniumyldodecanoylamino)ethyl [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate
474944-08-6 >99%
100mg
¥4231.90 2023-09-03
A2B Chem LLC
AG17381-500mg
1,2-DIPALMITOYL-SN-GLYCERO-3-PHOSPHOETHANOLAMINE-N-(DODECANYLAMINE)
474944-08-6 >99%
500mg
$5382.00 2024-04-20
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R026065-500mg
1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(dodecanylamine),99%
474944-08-6 99%
500mg
¥16357 2024-05-23
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
870140P-25MG
16:0 Dodecanylamine PE
474944-08-6 1,2-dipalmitoyl-
25MG
1282.05 2021-05-14
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D130723-500mg
2-(12-azaniumyldodecanoylamino)ethyl [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate
474944-08-6 >99%
500mg
¥13630.90 2023-09-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D130723-25mg
2-(12-azaniumyldodecanoylamino)ethyl [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate
474944-08-6 >99%
25mg
¥1285.90 2023-09-03
A2B Chem LLC
AG17381-100mg
1,2-DIPALMITOYL-SN-GLYCERO-3-PHOSPHOETHANOLAMINE-N-(DODECANYLAMINE)
474944-08-6 >99%
100mg
$1697.00 2024-04-20
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R026065-25mg
1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(dodecanylamine),99%
474944-08-6 99%
25mg
¥1543 2024-05-23
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
870140C-25MG
16:0 Dodecanylamine PE
474944-08-6 1,2-dipalmitoyl-
25MG
1256.91 2021-05-14

2-(12-azaniumyldodecanoylamino)ethyl [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate 関連文献

2-(12-azaniumyldodecanoylamino)ethyl [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphateに関する追加情報

Professional Introduction to Compound with CAS No. 474944-08-6 and Product Name: 2-(12-azaniumyldodecanoylamino)ethyl [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate

The compound with the CAS number 474944-08-6 and the product name 2-(12-azaniumyldodecanoylamino)ethyl [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate represents a significant advancement in the field of pharmaceutical chemistry and biochemistry. This compound, characterized by its intricate molecular structure, has garnered considerable attention due to its potential applications in drug development and therapeutic interventions. The molecular framework of this compound incorporates multiple functional groups that contribute to its unique chemical properties and biological activities.

At the core of this compound's structure lies a 12-azaniumyldodecanoylamino moiety, which is a critical component responsible for its reactivity and interaction with biological targets. This moiety is linked to an ethyl group, which serves as a connecting bridge to another complex functional group. The presence of this azaniumyldodecanoylamino unit suggests that the compound may exhibit properties such as nucleophilicity or electrophilicity, depending on the reaction conditions and environmental factors.

The other notable feature of this compound is the presence of (2R)-2,3-di(hexadecanoyloxy)propyl phosphate group. This group is derived from phosphoric acid and incorporates two hexadecanoyloxy chains, which are long-chain fatty acid derivatives. The stereochemistry indicated by the (2R) configuration suggests that the compound may have specific enantiomeric properties, which can influence its biological activity. Phosphates are well-known for their role in various biological processes, including signal transduction and metabolic pathways, making this compound a promising candidate for therapeutic applications.

Recent research in the field of medicinal chemistry has highlighted the importance of phosphorus-containing compounds in drug design. Phosphates, in particular, have been extensively studied for their ability to modulate enzyme activity and cellular signaling. The compound in question may leverage these properties to interact with specific enzymes or receptors, thereby influencing physiological processes. For instance, it has been demonstrated that certain phosphate-based compounds can act as inhibitors or activators of kinases and phosphatases, which are key regulators of cell growth and differentiation.

The long-chain fatty acid derivatives present in the (2R)-2,3-di(hexadecanoyloxy)propyl phosphate group also contribute to the compound's amphiphilic nature. This characteristic allows the compound to partition between aqueous and lipid environments, making it potentially suitable for applications in drug delivery systems. Lipid-based delivery systems have gained significant traction in recent years due to their ability to enhance drug bioavailability and target specificity. The incorporation of hexadecanoyloxy chains suggests that this compound may be capable of forming micelles or liposomes, which are widely used for targeted drug delivery.

In terms of potential therapeutic applications, this compound shows promise in several areas. One such area is anti-inflammatory therapy. Inflammatory processes are often associated with an overactivation of kinases and phosphatases, which can lead to chronic inflammation and associated diseases such as arthritis and autoimmune disorders. By modulating these enzymatic activities, the compound may help mitigate inflammatory responses.

Another potential application is in cancer therapy. Cancer cells are known to exhibit altered signaling pathways compared to normal cells, often involving dysregulated kinase activity. The phosphate group in this compound could serve as a scaffold for designing kinase inhibitors that specifically target cancer-related pathways. Additionally, the amphiphilic nature of the molecule could allow it to accumulate in tumor tissues through mechanisms such as the enhanced permeability and retention (EPR) effect.

Neurological disorders represent another area where this compound may find utility. Neurotransmitter signaling involves complex interactions between various enzymes and receptors, many of which involve phosphate groups as key modulators. By interacting with these signaling pathways, the compound could potentially alleviate symptoms associated with neurological conditions such as Alzheimer's disease or Parkinson's disease.

The synthesis of this compound involves multiple steps that require precise control over reaction conditions and reagent selection. Given its complex structure, synthetic chemists must carefully consider factors such as regioselectivity, stereochemistry, and yield optimization. Advances in synthetic methodologies have made it increasingly feasible to construct complex molecules like this one with high precision.

Evaluation of the compound's biological activity typically involves in vitro assays that measure its interaction with target enzymes or receptors. High-throughput screening (HTS) techniques have been particularly useful in identifying compounds with desirable biological properties rapidly. Once promising candidates are identified through HTS, further characterization is conducted using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography.

Preclinical studies are essential before moving into human clinical trials. These studies assess the safety profile of new compounds through animal models and cell culture experiments. Pharmacokinetic studies determine how the compound is absorbed, distributed, metabolized, and excreted by the body. These studies provide critical information for optimizing dosing regimens and understanding potential side effects.

The development of new drugs is a lengthy process that requires collaboration among chemists, biologists, pharmacologists, clinicians, and regulatory agencies. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) impose stringent requirements on new drug candidates before they can be approved for clinical use. These requirements include extensive documentation on safety efficacy through preclinical data preclinical data clinical trials across multiple phases.

In conclusion,2-(12-azaniumyldodecanoylamino)ethyl [(2R)-2 3 di(hexadecanoyloxy propyl]phosphate represents a novel compound with significant potential applications in pharmaceuticals Its intricate molecular structure functional groups make it suitable candidates therapeutic interventions particularly anti-inflammatory cancer neurological disorders Future research will focus on optimizing synthesis exploring biological activities evaluating preclinical safety efficacy paving way clinical translation This marks another step forward field medicinal chemistry where innovative compounds continue address unmet medical needs improving human health outcomes

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